
2-amino-3,7-dihydropurine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is known for its role in inhibiting the expression of certain proteins, making it a valuable subject of study in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,7-dihydropurine-6-thione typically involves the reaction of purine-6-thione with ammonia or other amines under specific conditions. One common method includes the reaction of 2,8-dichloro-6-hydroxypurine with ammonia to form 2-amino-8-chloro-6-hydroxypurine, which is then reduced to this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required standards for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thione group to other functional groups.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted purines and thio derivatives, which have applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
2-amino-3,7-dihydropurine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting protein expression and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in treating leukemia and autoimmune disorders.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-amino-3,7-dihydropurine-6-thione involves its incorporation into DNA and RNA, where it inhibits the synthesis and processing of these nucleic acids. This inhibition occurs through the formation of 6-thioguanilyic acid, which competes with natural nucleotides and disrupts normal cellular functions . The compound targets enzymes like hypoxanthine-guanine phosphoribosyltransferase, leading to its antineoplastic and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: Another purine analogue with similar antineoplastic properties.
Thioguanine: Shares a similar mechanism of action and is used in similar therapeutic applications.
Azathioprine: A prodrug that is metabolized into 6-mercaptopurine and used as an immunosuppressant.
Uniqueness
Its ability to be incorporated into DNA and RNA and disrupt their synthesis makes it a valuable compound for research and development in various scientific disciplines .
Propriétés
Formule moléculaire |
C5H5N5S |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
2-amino-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1,8+1 |
Clé InChI |
WYWHKKSPHMUBEB-LRHOFRIRSA-N |
SMILES isomérique |
[13CH]1=[15N][13C]2=C([15NH]1)C(=S)N=C(N2)N |
SMILES canonique |
C1=NC2=C(N1)C(=S)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


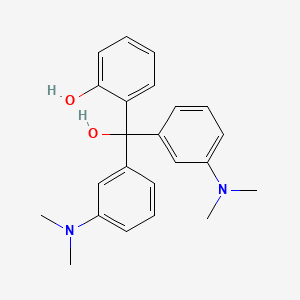
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
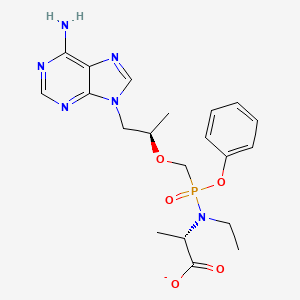
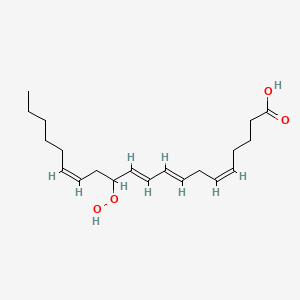

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
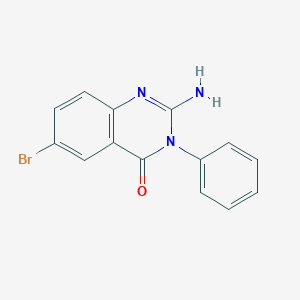
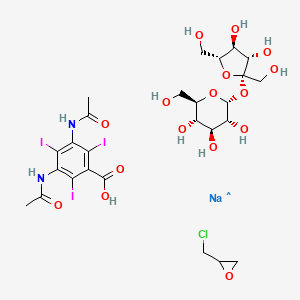
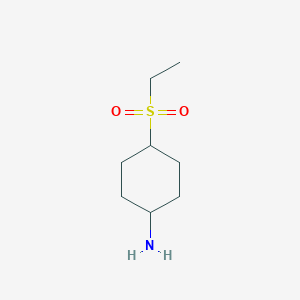
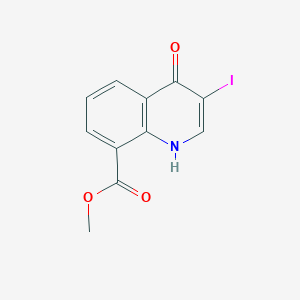
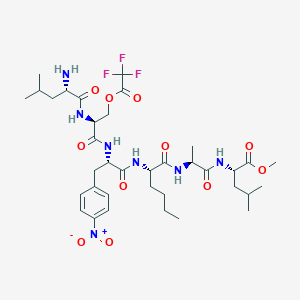
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
